molecular formula C7H12O3 B14015286 (4,7-Dioxaspiro[2.5]octan-5-yl)methanol

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol

Cat. No.: B14015286
M. Wt: 144.17 g/mol
InChI Key: ZYRUVHZIQPXPGE-UHFFFAOYSA-N
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Description

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,2-diol and formaldehyde in the presence of an acid catalyst to form the spirocyclic structure . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,7-Dioxaspiro[2.5]octan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,7-Dioxaspiro[2.5]octan-5-yl)methanol is unique due to its specific spirocyclic structure and the position of the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,7-dioxaspiro[2.5]octan-5-ylmethanol

InChI

InChI=1S/C7H12O3/c8-3-6-4-9-5-7(10-6)1-2-7/h6,8H,1-5H2

InChI Key

ZYRUVHZIQPXPGE-UHFFFAOYSA-N

Canonical SMILES

C1CC12COCC(O2)CO

Origin of Product

United States

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